![molecular formula C13H16N2O2 B13712745 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
6-(2-Nitrophenyl)-6-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Nitrophenyl)-6-azaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane typically involves a multi-step process. One common method includes the reaction of 1-aminocyclopropane carboxylic acid with appropriate reagents to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Nitrophenyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(2-Nitrophenyl)-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure may interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione: Known for its pharmacological potential as an inhibitor of enzymes like TNF-α converting enzyme.
Spirobarbiturates: Compounds with similar spirocyclic structures that exhibit neuropharmacological effects.
Uniqueness
6-(2-Nitrophenyl)-6-azaspiro[2.5]octane is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
6-(2-nitrophenyl)-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C13H16N2O2/c16-15(17)12-4-2-1-3-11(12)14-9-7-13(5-6-13)8-10-14/h1-4H,5-10H2 |
Clé InChI |
DVBYIKUHDALRDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


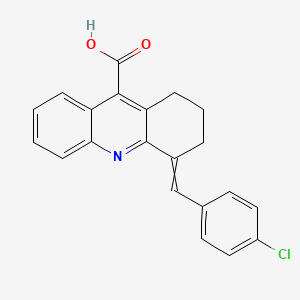
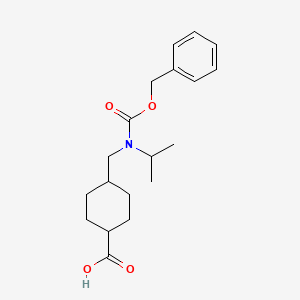
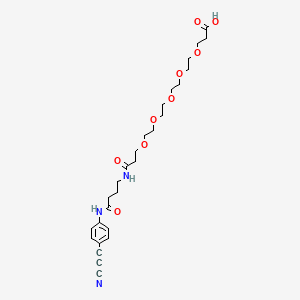
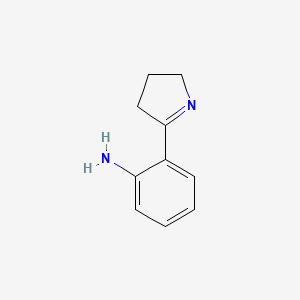
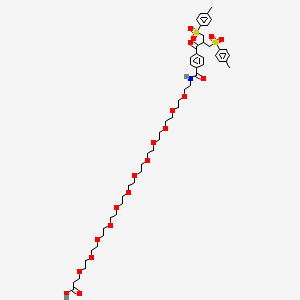
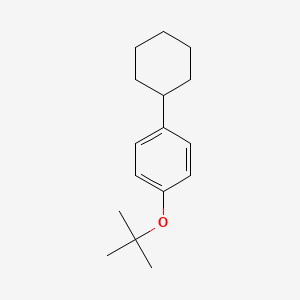
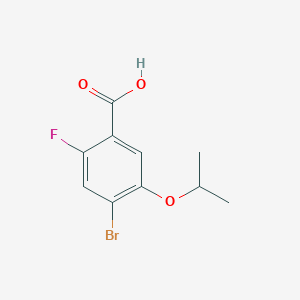
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
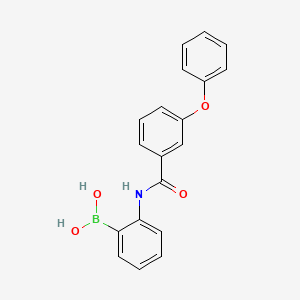
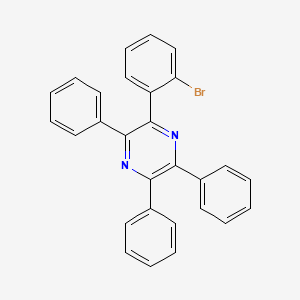

![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
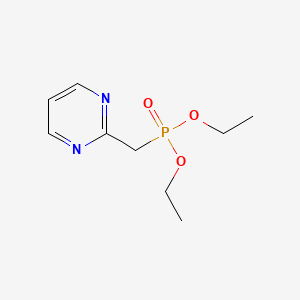
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
